Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate
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Description
Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate is a chemical compound that features a fluorenyl group attached to an ethyl ester of oxoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate typically involves the reaction of fluorenone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of Ethyl 2
Biological Activity
Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound has a molecular formula of C15H14O3 and a molecular weight of approximately 252.31 g/mol. Its structure includes a fluorenyl moiety connected to an ester functional group, which contributes to its reactivity and interaction with biological systems.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. In various assays, it has shown potential in inhibiting the growth of cancer cells and reducing inflammation markers. For instance, studies have demonstrated its ability to inhibit certain inflammatory pathways, which could be beneficial in treating conditions like arthritis or cancer.
Cytochrome P450 Inhibition
One critical aspect of this compound's biological activity is its interaction with cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. These enzymes play a vital role in drug metabolism, and the compound's inhibitory effects suggest it may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Inhibition of Cytochrome P450 Enzymes
Another investigation focused on the compound's interaction with cytochrome P450 enzymes. Using in vitro assays, this compound demonstrated notable inhibition of CYP2D6 activity at concentrations as low as 5 µM. This finding highlights the importance of considering this compound's potential drug-drug interactions in therapeutic applications.
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate |
InChI |
InChI=1S/C17H14O3/c1-2-20-17(19)16(18)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3 |
InChI Key |
IYHDNKNLBZVAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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